N-(4-chloro-3-cyanophenyl)-1-(oxan-2-yl)methanesulfonamide
Description
N-(4-chloro-3-cyanophenyl)-1-(oxan-2-yl)methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of a sulfonamide group, along with other functional groups like chloro, cyano, and oxan, suggests potential biological activity and utility in various chemical reactions.
Properties
IUPAC Name |
N-(4-chloro-3-cyanophenyl)-1-(oxan-2-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3S/c14-13-5-4-11(7-10(13)8-15)16-20(17,18)9-12-3-1-2-6-19-12/h4-5,7,12,16H,1-3,6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBUCKBBTXEVJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CS(=O)(=O)NC2=CC(=C(C=C2)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-cyanophenyl)-1-(oxan-2-yl)methanesulfonamide typically involves multiple steps:
Formation of the 4-chloro-3-cyanophenyl intermediate: This can be achieved through halogenation and nitrile formation reactions.
Attachment of the oxan-2-yl group: This step may involve nucleophilic substitution reactions.
Introduction of the methanesulfonamide group: This is usually done through sulfonation reactions using reagents like methanesulfonyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxan-2-yl group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The chloro group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of oxan-2-one derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-(4-chloro-3-cyanophenyl)-1-(oxan-2-yl)methanesulfonamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as an enzyme inhibitor or receptor ligand.
Medicine: Possible antimicrobial or anticancer properties.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell wall synthesis. The presence of multiple functional groups suggests it could interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-1-(oxan-2-yl)methanesulfonamide
- N-(4-cyanophenyl)-1-(oxan-2-yl)methanesulfonamide
- N-(4-chloro-3-cyanophenyl)-1-(oxan-2-yl)ethanesulfonamide
Uniqueness
The unique combination of chloro, cyano, and oxan groups in N-(4-chloro-3-cyanophenyl)-1-(oxan-2-yl)methanesulfonamide may confer distinct chemical reactivity and biological activity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
